n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide
Overview
Description
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It is known for its unique structure, which includes an imidazolidinone ring and an acrylamide group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide typically involves the reaction of 2-oxoimidazolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylic acid, while reduction could produce N-[2-(2-Hydroxyimidazolidin-1-yl)ethyl]acrylamide .
Scientific Research Applications
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide is utilized in various scientific research fields, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of bioactive compounds and as a building block for drug design.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Applied in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds with biological molecules, while the acrylamide group can undergo Michael addition reactions with nucleophiles in proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Oxoimidazolidin-1-yl)ethyl]methacrylamide
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- 1-(2-Methacryloyloxyethyl)-2-imidazolidinone
Uniqueness
N-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide is unique due to its specific combination of an imidazolidinone ring and an acrylamide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7(12)9-3-5-11-6-4-10-8(11)13/h2H,1,3-6H2,(H,9,12)(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOWXQHGSWPUER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1CCNC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184894 | |
Record name | N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3089-22-3 | |
Record name | N-[2-(2-Oxo-1-imidazolidinyl)ethyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3089-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(2-oxoimidazolidin-1-yl)ethyl]acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-(2-OXOIMIDAZOLIDIN-1-YL)ETHYL)ACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ9GQR8KA8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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